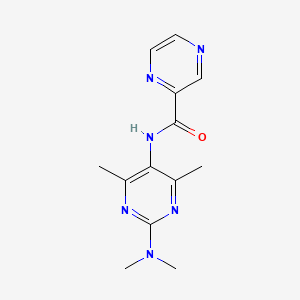

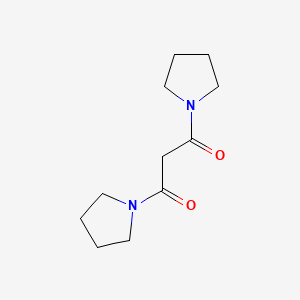

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazine-2-carboxamide derivatives have been studied for their potential medicinal properties . They are synthesized from substituted pyrazinecarboxylic acid chlorides and substituted benzylamines .

Synthesis Analysis

The synthesis of these compounds involves aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines .

Molecular Structure Analysis

The molecular structure of these compounds has been studied using various techniques such as NMR, FT-IR spectroscopies, mass spectrometry, elemental analyses, and crystal X-ray crystallography .

Chemical Reactions Analysis

These compounds have been used in the synthesis of organo-carboxamide ruthenium (II) complexes .

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Pyrazine derivatives, including N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pyrazine-2-carboxamide, are significant for their extensive use as synthons in organic synthesis and their widespread biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis techniques often involve condensation followed by cyclization, highlighting the compound's role as a versatile building block for developing bioactive molecules (Dar & Shamsuzzaman, 2015).

Generation and Control in Food Processing

Research also extends to the control of pyrazine derivatives' generation from the Maillard reaction in food processing. Pyrazines contribute to the baking, roasted, and nutty flavors in food products. The control strategies for their generation are crucial for enhancing desirable flavors while minimizing harmful by-products (Yu et al., 2021).

Pharmaceutical Patents and Therapeutic Potential

A substantial number of pyrazine derivatives have been patented for their diverse pharmacological properties, underpinning their importance in drug discovery and development. These compounds have shown potential as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral agents. The ongoing interest in these compounds is evidenced by their continuous exploration and patenting, suggesting a rich area for further medicinal chemistry endeavors (Ferreira & Kaiser, 2012).

Heterocyclic N-oxides in Organic Synthesis and Medicine

The derivatives of pyrazine and related heterocycles are also known for their roles in organic synthesis, catalysis, and medicinal applications. Heterocyclic N-oxide derivatives, in particular, have demonstrated important functionalities in metal complexes formation, catalyst design, and in exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory properties. This highlights the potential of this compound and similar compounds in a range of scientific and medicinal applications (Li et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide, also known as Pyrazinamide, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .

Mode of Action

Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . It is active both in vitro and in vivo, but only at a slightly acidic pH . The compound gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interference disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Biochemical Pathways

The biochemical pathway affected by Pyrazinamide involves the synthesis of new fatty acids in Mycobacterium tuberculosis . By interfering with fatty acid synthase FAS I, Pyrazinamide disrupts this pathway, inhibiting the bacterium’s growth and replication .

Pharmacokinetics

Pyrazinamide exhibits good bioavailability, with more than 90% of the drug being absorbed when taken orally . It is metabolized in the liver and has an elimination half-life of 9 to 10 hours . The drug is excreted through the kidneys .

Result of Action

The result of Pyrazinamide’s action is the inhibition of the growth and replication of Mycobacterium tuberculosis . This leads to a reduction in the bacterial population, aiding in the treatment of tuberculosis .

Action Environment

The efficacy and stability of Pyrazinamide are influenced by the pH of the environment . The drug is active only at a slightly acidic pH, which is typically found in the granulomas of tuberculosis infections . This pH-dependent activity makes Pyrazinamide particularly effective against Mycobacterium tuberculosis, as the bacterium tends to reside in these acidic environments .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c1-8-11(9(2)17-13(16-8)19(3)4)18-12(20)10-7-14-5-6-15-10/h5-7H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAXAIMHKDTFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)

![Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2897876.png)

![N-(3,4-dimethylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2897877.png)

![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)

![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)

![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2897892.png)